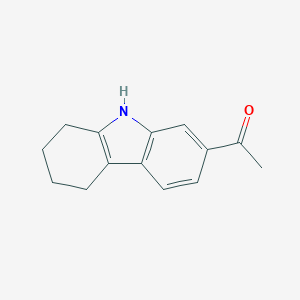
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone, also known as THCE, is a novel compound that has been gaining attention in the scientific research community due to its potential therapeutic applications. THCE is a carbazole derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone involves the reaction of 7-amino-1,2,3,4-tetrahydrocarbazole with acetyl chloride in the presence of a base.
Starting Materials
7-amino-1,2,3,4-tetrahydrocarbazole, Acetyl chloride, Base (such as triethylamine or pyridine)
Reaction
Step 1: Dissolve 7-amino-1,2,3,4-tetrahydrocarbazole in a suitable solvent such as dichloromethane., Step 2: Add a base such as triethylamine or pyridine to the reaction mixture., Step 3: Slowly add acetyl chloride to the reaction mixture while stirring at a low temperature., Step 4: Continue stirring the reaction mixture for a suitable amount of time, typically a few hours., Step 5: Quench the reaction by adding water to the reaction mixture., Step 6: Extract the product with a suitable solvent such as ethyl acetate., Step 7: Purify the product by column chromatography or recrystallization.
科学的研究の応用
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been studied for its potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology. In neurology, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been studied for its potential as an antidepressant and anxiolytic. In oncology, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been shown to have antitumor effects and may be useful in the treatment of cancer.
作用機序
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone also acts as a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By modulating these neurotransmitter systems, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone may have therapeutic effects in a variety of neurological and psychiatric disorders.
生化学的および生理学的効果
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and antitumor effects.
実験室実験の利点と制限
One advantage of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone is its relatively low toxicity and lack of significant side effects. 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone is also relatively easy to synthesize and can be obtained in high purity. However, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone's mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results. Additionally, 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone's effects may vary depending on the dose and route of administration, which may complicate experimental design.
将来の方向性
There are many potential future directions for research on 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone. One area of focus could be the development of more potent and selective 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone analogs with improved therapeutic properties. Another area of focus could be the exploration of 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, more research is needed to fully understand 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone's mechanism of action and to determine its safety and efficacy in humans.
特性
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-carbazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h6-8,15H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSTKCFCPNRMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(N2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354015 |
Source


|
| Record name | 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |
CAS RN |
80053-43-6 |
Source


|
| Record name | 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
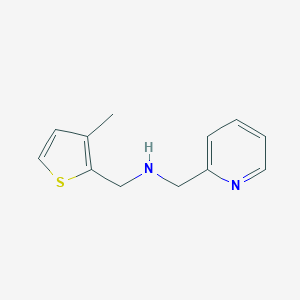
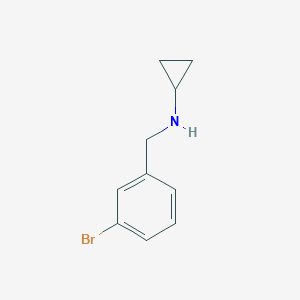
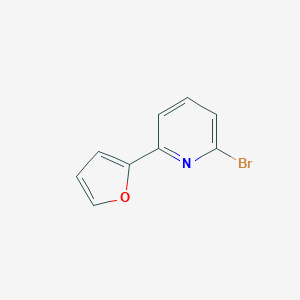
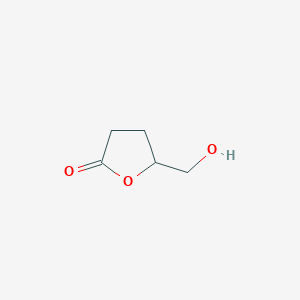
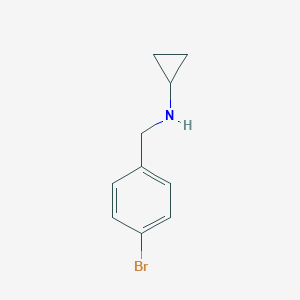
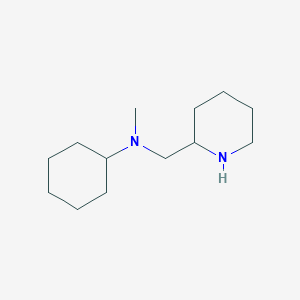
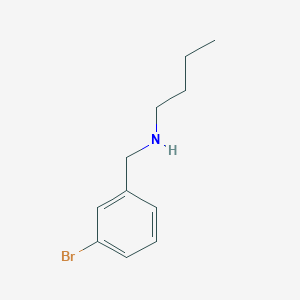
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
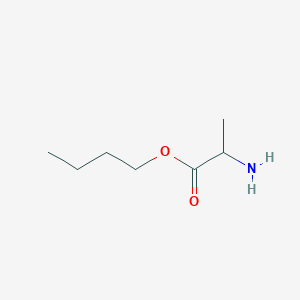

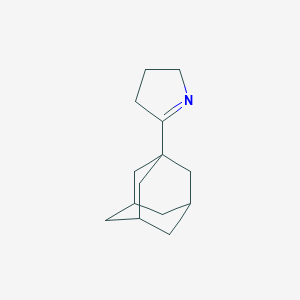

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)